molecular formula C66H96N16O15S B053482 Bio-ahx-aii CAS No. 115102-72-2

Bio-ahx-aii

Katalognummer B053482
CAS-Nummer: 115102-72-2
Molekulargewicht: 1385.6 g/mol
InChI-Schlüssel: LKHRZAVCRQHMMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bio-ahx-aii is a peptide that has been synthesized for scientific research purposes. It is a relatively new compound that has shown promising results in various applications.

Wirkmechanismus

The mechanism of action of bio-ahx-aii is not fully understood. However, it has been shown to interact with the angiotensin II type 1 receptor (AT1R) and modulate its activity. This interaction can lead to the activation of various signaling pathways, such as the MAPK/ERK pathway, which can result in the biological effects of bio-ahx-aii.
Biochemical and Physiological Effects:
Bio-ahx-aii has been shown to have various biochemical and physiological effects. It can promote angiogenesis, cell proliferation, and wound healing. It can also inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular disease, bio-ahx-aii can have a protective effect on the heart and blood vessels by reducing oxidative stress and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using bio-ahx-aii in lab experiments is its specificity for the AT1R. This specificity allows for the selective modulation of the receptor's activity, which can result in the desired biological effects. However, one limitation of using bio-ahx-aii is its stability. The peptide is prone to degradation, which can affect its activity and reproducibility.

Zukünftige Richtungen

There are several future directions for bio-ahx-aii research. One direction is to further investigate its potential in wound healing and tissue regeneration. Another direction is to explore its use in combination therapy for cancer treatment. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications in cardiovascular disease.
Conclusion:
In conclusion, bio-ahx-aii is a peptide that has shown promising results in various scientific research applications. Its specificity for the AT1R and its ability to promote angiogenesis, cell proliferation, and wound healing make it a valuable tool for research. However, its stability and mechanism of action need further investigation. With continued research, bio-ahx-aii has the potential to become a valuable therapeutic agent in various fields of medicine.

Synthesemethoden

Bio-ahx-aii is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The synthesis of bio-ahx-aii involves the coupling of alanine, histidine, and aspartic acid to form the peptide sequence. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous peptide.

Wissenschaftliche Forschungsanwendungen

Bio-ahx-aii has been used in various scientific research applications. It has been studied for its potential in wound healing, cancer therapy, and cardiovascular disease. In wound healing, bio-ahx-aii has been shown to promote angiogenesis and cell proliferation, which can aid in the healing process. In cancer therapy, bio-ahx-aii has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular disease, bio-ahx-aii has been shown to have a protective effect on the heart and blood vessels.

Eigenschaften

CAS-Nummer

115102-72-2

Produktname

Bio-ahx-aii

Molekularformel

C66H96N16O15S

Molekulargewicht

1385.6 g/mol

IUPAC-Name

4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-2-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxo-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butanoic acid

InChI

InChI=1S/C66H96N16O15S/c1-5-38(4)55(62(93)76-45(34-50-69-29-30-70-50)63(94)82-31-15-19-48(82)60(91)77-46(64(95)96)33-39-16-8-6-9-17-39)80-59(90)43(32-40-23-25-41(83)26-24-40)75-61(92)54(37(2)3)79-57(88)42(18-14-28-72-65(67)68)74-58(89)44(35-53(86)87)73-52(85)22-10-7-13-27-71-51(84)21-12-11-20-49-56-47(36-98-49)78-66(97)81-56/h6,8-9,16-17,23-26,29-30,37-38,42-49,54-56,83H,5,7,10-15,18-22,27-28,31-36H2,1-4H3,(H,69,70)(H,71,84)(H,73,85)(H,74,89)(H,75,92)(H,76,93)(H,77,91)(H,79,88)(H,80,90)(H,86,87)(H,95,96)(H4,67,68,72)(H2,78,81,97)

InChI-Schlüssel

LKHRZAVCRQHMMT-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=NC=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6

Kanonische SMILES

CCC(C)C(C(=O)NC(CC1=NC=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6

Sequenz

DRVYXXPF

Synonyme

(6-biotinylamido)hexanoylangiotensin II
Bio-Ahx-AII
Bio-Ahx-angiotensin II

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.